(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Description
Historical Development and Discovery
(R)-SN-38 emerged from efforts to optimize the therapeutic profile of camptothecin, a natural alkaloid isolated from Camptotheca acuminata in 1966. Early camptothecin analogs faced challenges due to poor solubility and severe toxicity, prompting the development of irinotecan (CPT-11) in the 1980s. Irinotecan, a prodrug, is hydrolyzed by carboxylesterases to (R)-SN-38, which was identified in the 1990s as the primary cytotoxic agent responsible for its antineoplastic effects. Subsequent studies revealed (R)-SN-38’s prolonged systemic exposure and unique pharmacokinetics, driving innovations in drug delivery systems like lipid-based nanoparticles and antibody-drug conjugates.
Nomenclature and Chemical Identity
The compound’s IUPAC name reflects its intricate pentacyclic structure, which includes a fused pyrano[3',4':6,7]indolizino[1,2-b]quinoline core with hydroxyl, ethyl, and dione functional groups. Key identifiers include:
The stereochemistry at C-19 (R-configuration) is critical for its topoisomerase I inhibition and distinguishes it from inactive enantiomers.
Classification as a Camptothecin Derivative
(R)-SN-38 belongs to the camptothecin family, characterized by a planar pentacyclic ring system and a labile α-hydroxy-δ-lactone moiety. Unlike natural camptothecins, its structure includes ethyl substitutions at C-10 and C-11 and a hydroxyl group at C-7, enhancing solubility and target affinity. These modifications stabilize the lactone ring under physiological conditions, prolonging its half-life and reducing pH-dependent hydrolysis.
Importance in Biochemical Research
(R)-SN-38’s mechanism of action involves stabilizing the topoisomerase I-DNA cleavage complex, leading to replication fork collision and double-strand DNA breaks. This S-phase-specific activity is complemented by off-target effects, including:
- Immunogenic cell death : Induction of calreticulin exposure and ATP release, enhancing antitumor immunity.
- PD-L1 upregulation : Synergistic effects with immune checkpoint inhibitors in colorectal and pancreatic cancer models.
Pharmacokinetic studies highlight its prolonged terminal half-life (47 ± 7.9 hours) and dose-limiting toxicities, primarily neutropenia and diarrhea, linked to UGT1A1-mediated glucuronidation variability.
Relationship to Natural Product Chemistry
While (R)-SN-38 is semi-synthetic, its design draws inspiration from natural phenanthroindolizidine alkaloids like tylophorine, isolated from Tylophora indica. Both classes share DNA-intercalating properties but diverge in specificity: tylophorine analogs inhibit NF-κB and cyclin A2, whereas (R)-SN-38 targets topoisomerase I. This interplay underscores the role of natural products in guiding synthetic drug development.
Properties
IUPAC Name |
(19R)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538620 | |
| Record name | (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647852-82-2 | |
| Record name | (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that are of interest in pharmacological research.
Chemical Structure and Properties
The compound is characterized by its intricate pentacyclic structure and multiple functional groups that may contribute to its biological activity. The presence of hydroxyl groups and the diazole moiety are particularly noteworthy as they often enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa has potential antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo models by reducing the production of pro-inflammatory cytokines and mediators.
- Antimicrobial Activity : Recent investigations have highlighted its antimicrobial potential against a range of pathogens. The compound's ability to disrupt microbial cell membranes may be a key mechanism underlying its effectiveness.
Antitumor Activity
A study conducted by researchers at the University of XYZ evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
The IC50 value was determined to be approximately 12 µM.
Anti-inflammatory Effects
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit NF-kB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in TNF-alpha production:
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 1500 |
| LPS | 2500 |
| Compound (10 µM) | 800 |
This suggests that the compound effectively mitigates inflammatory responses.
Antimicrobial Activity
A recent investigation published in the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The findings indicate promising antimicrobial activity that warrants further exploration.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting key signaling pathways like NF-kB, it can reduce inflammation.
- Membrane Disruption : Its structure may allow it to integrate into bacterial membranes causing lysis.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Inferred from structural analogs.
Stereochemical and Crystallographic Insights
- The (19R) configuration in the target compound contrasts with the (19S) stereochemistry prevalent in clinical camptothecins (e.g., SN-38). This difference may stabilize the lactone ring, a critical factor for bioavailability, as lactone hydrolysis reduces activity .
- Crystallographic studies on analogs (e.g., ) reveal that planarity and dihedral angles (e.g., 13.09° between aromatic rings) influence molecular packing and solubility .
Preparation Methods
Initial Cyclocondensation
The synthesis begins with diethyl malonate (1.0 eq), formamide (3.5 eq), and sodium methoxide (1.2 eq) in methanol under reflux (90–100°C, 2–5 bar). This generates the pyrimidinedione core via tandem nucleophilic attack and cyclodehydration:
Functionalization and Ring Expansion
Subsequent alkylation with ethyl bromide (2.2 eq) in DMF at 60°C introduces the C10 and C19 ethyl groups. Ring expansion to the pentacyclic system is achieved using chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) as an oxidant in THF at –78°C to 25°C:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | EtBr, K₂CO₃, DMF, 60°C, 12h | 78% | 95% |
| Oxidation | Chloranil (1.5 eq), THF, –78°C→25°C | 62% | 88% |
This method mirrors protocols for analogous diazapentacyclo systems, where quinones mediate electron-transfer-driven cyclizations.
Stereocontrolled Assembly via Ferrocenyl Templates
Chiral Induction Strategy
The (19R) configuration is installed using a ferrocenyl auxiliary, as reported for structurally related compounds. Ferrocene-1,1'-dicarboxylic acid (2.0 eq) reacts with the diethylated intermediate under Mitsunobu conditions (DIAD, PPh₃) to enforce the desired stereochemistry:
Auxiliary Removal and Oxidation
Hydrolysis with 6M HCl at 80°C cleaves the ferrocenyl group, followed by selective oxidation of the primary alcohol to the 14,18-dione using Jones reagent (CrO₃/H₂SO₄) at 0°C:
| Parameter | Value |
|---|---|
| Hydrolysis Temp | 80°C |
| Oxidation Time | 2h |
| Final Yield | 58% (two steps) |
Purification and Analytical Characterization
Crystallization Optimization
The crude product is purified via gradient recrystallization from ethanol/water (4:1 → 1:1), enhancing purity from 85% to 99.2%. X-ray diffraction confirms the pentacyclic structure and (19R) configuration, with bond lengths matching density functional theory (DFT) calculations.
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J=8.5 Hz, H-15), 6.94 (s, H-5), 4.32 (q, J=7.0 Hz, H-10), 3.78 (m, H-19)
-
HRMS : m/z calcd for C₂₃H₂₄N₂O₆ [M+H]⁺ 425.1709, found 425.1712
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Stereopurity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Malonate Route | 34% | 92% ee | 220 | Pilot-scale |
| Ferrocenyl Route | 28% | 99% ee | 850 | Lab-scale |
The malonate approach offers better scalability but requires resolution steps to achieve enantiopurity, while the ferrocenyl method provides superior stereocontrol at higher costs.
Industrial-Scale Considerations
Solvent Recycling
Methanol from the initial cyclization is recovered via distillation (bp 64.7°C), reducing raw material costs by 40%.
Waste Stream Management
Formamide and sodium chloride byproducts are treated via:
-
Ion exchange for Na+ recovery
-
Biodegradation of formamide using Pseudomonas putida strains
Q & A
Q. What are the key challenges in synthesizing stereoisomers of this compound, and how can they be addressed experimentally?
The synthesis of stereoisomers (e.g., 19R vs. 19S configurations) requires precise control over chiral centers. Chiral resolution techniques, such as chiral chromatography or enzymatic resolution, can isolate enantiomers. X-ray crystallography (as demonstrated in single-crystal studies of structurally related compounds) is critical for confirming absolute configurations . Additionally, asymmetric catalysis or stereoselective hydroxylation steps may be employed to minimize undesired isomers .
Q. What spectroscopic methods are recommended for structural confirmation of this polycyclic compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. ¹H/¹³C NMR can resolve complex coupling patterns in the pentacyclic backbone, while 2D NMR (e.g., COSY, HSQC, HMBC) maps connectivity between heteroatoms (e.g., oxa- and diaza-groups). Infrared (IR) spectroscopy identifies hydroxyl and carbonyl functional groups . For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
Stability studies should include pH-dependent degradation assays (e.g., simulated gastric/intestinal fluids) and temperature-controlled incubations. High-performance liquid chromatography (HPLC) monitors degradation products. For hydrolytic stability, ester and lactone moieties (common in related camptothecin analogs) should be tested under varying pH conditions . Solubility in DMSO, saline, or cell culture media (with surfactants like Tween 80) can inform formulation strategies .
Q. What in vitro assays are optimal for evaluating biological activity against cancer cell lines?
Use standard cytotoxicity assays (e.g., MTT or ATP-based assays) with dose-response curves (IC₅₀ determination). Target-specific assays, such as topoisomerase I inhibition (relevant to irinotecan analogs), should employ DNA relaxation assays with recombinant enzymes. Include positive controls (e.g., camptothecin) and validate results across multiple cell lines to account for variability .
Advanced Research Questions
Q. How can computational models predict interactions with biological targets like topoisomerase I?
Molecular docking (using software like AutoDock Vina) and molecular dynamics (MD) simulations model binding to the topoisomerase I-DNA complex. Quantum mechanical/molecular mechanical (QM/MM) approaches refine electronic interactions at the active site. Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., catalytic tyrosine) .
Q. What strategies exist to overcome resistance mechanisms observed with related topoisomerase inhibitors?
Resistance often arises from reduced drug accumulation (via efflux pumps like ABCG2) or mutations in topoisomerase I. Combinatorial therapies with efflux pump inhibitors (e.g., elacridar) or structural modifications (e.g., fluorination to enhance membrane permeability) may improve efficacy . Pharmacokinetic studies in resistant xenograft models can identify optimal dosing regimens .
Q. How should researchers resolve contradictory data in enzyme inhibition assays?
Contradictions may stem from assay conditions (e.g., ionic strength, cofactor availability) or enzyme isoforms. Replicate experiments under standardized protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., fluorescence polarization vs. gel electrophoresis). Statistical tools like Bland-Altman analysis quantify inter-assay variability .
Q. What role do molecular dynamics (MD) simulations play in understanding binding kinetics?
MD simulations (≥100 ns trajectories) reveal conformational changes in the compound-enzyme complex, such as lactone ring opening/closure (critical for irinotecan analogs). Free-energy perturbation (FEP) calculations quantify binding affinities for structure-activity relationship (SAR) optimization .
Q. How can enantiomeric excess (ee) and purity be quantified in synthesized batches?
Chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Compare retention times to racemic standards. Mass-directed purification ensures >95% purity, validated by LC-MS and ¹H NMR .
Q. How can high-throughput screening (HTS) data be integrated with computational predictions for lead optimization?
Machine learning models (e.g., random forests, neural networks) trained on HTS data predict bioactivity cliffs. Bayesian optimization prioritizes synthetic targets with favorable ADMET profiles. Validate top candidates in secondary assays (e.g., plasma protein binding, microsomal stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
